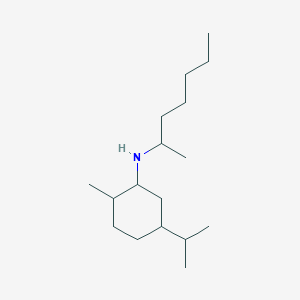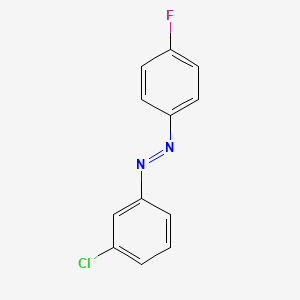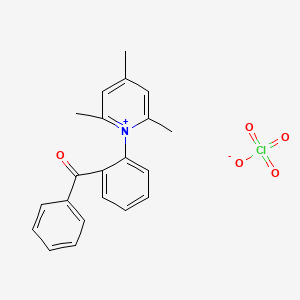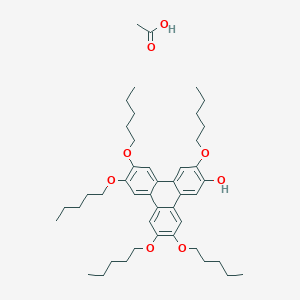
Bis(2-bromoethyl) butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-bromoethyl) butanedioate is an organic compound with the molecular formula C8H12Br2O4 It is characterized by the presence of two bromoethyl groups attached to a butanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromoethyl) butanedioate typically involves the esterification of butanedioic acid (succinic acid) with 2-bromoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency and minimize the formation of by-products.
化学反応の分析
Types of Reactions
Bis(2-bromoethyl) butanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the bromoethyl groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the ester groups can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Oxidation: Performed in aqueous or organic solvents with the addition of the oxidizing agent under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or ethers depending on the nucleophile used.
Reduction: Formation of bis(2-hydroxyethyl) butanedioate.
Oxidation: Formation of butanedioic acid and other oxidation products.
科学的研究の応用
Bis(2-bromoethyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential as a prodrug or in drug delivery systems due to its ability to undergo controlled chemical transformations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
作用機序
The mechanism of action of bis(2-bromoethyl) butanedioate involves its ability to undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms in the bromoethyl groups more susceptible to nucleophilic attack. The resulting products can interact with various molecular targets and pathways, depending on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl) butanedioate: Similar structure but with chlorine atoms instead of bromine.
Bis(2-iodoethyl) butanedioate: Similar structure but with iodine atoms instead of bromine.
Bis(2-fluoroethyl) butanedioate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
Bis(2-bromoethyl) butanedioate is unique due to the specific reactivity of the bromoethyl groups, which can undergo a wide range of chemical transformations. The presence of bromine atoms provides a balance between reactivity and stability, making it a versatile compound for various applications in organic synthesis and materials science.
特性
CAS番号 |
90085-84-0 |
|---|---|
分子式 |
C8H12Br2O4 |
分子量 |
331.99 g/mol |
IUPAC名 |
bis(2-bromoethyl) butanedioate |
InChI |
InChI=1S/C8H12Br2O4/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h1-6H2 |
InChIキー |
DSOPUQZZMOTWDF-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)OCCBr)C(=O)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)




